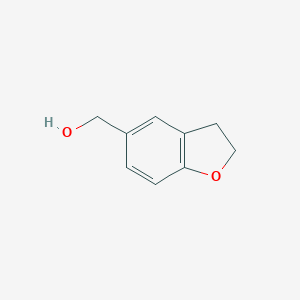

2,3-Dihydro-1-benzofuran-5-ylmethanol

Übersicht

Beschreibung

2,3-Dihydro-1-benzofuran-5-ylmethanol is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

2,3-Dihydro-1-benzofuran-5-ylmethanol dient als ein heterocyclischer Baustein in der pharmazeutischen Forschung. Seine Struktur ist ein Schlüsselelement bei der Synthese verschiedener pharmakologisch aktiver Moleküle. Beispielsweise wurden Derivate dieser Verbindung auf ihre potenziellen neuroprotektiven Wirkungen und als Modulatoren biologischer Pfade im Zusammenhang mit neurologischen Erkrankungen untersucht .

Materialwissenschaften

In den Materialwissenschaften kann diese Verbindung verwendet werden, um neuartige organische Frameworks zu schaffen. Sein Benzofuran-Rest ist besonders interessant für die Konstruktion von organischen Halbleitern, die für die Entwicklung flexibler elektronischer Geräte unerlässlich sind .

Chemische Synthese

Diese Verbindung ist in der chemischen Synthese wertvoll als Zwischenprodukt zur Herstellung komplexerer Moleküle. Sie wird oft bei der Synthese verschiedener organischer Verbindungen verwendet, darunter Naturstoffe und potenzielle Therapeutika .

Agrochemische Forschung

Der Benzofuranring, der in this compound vorhanden ist, ist ein häufiges Motiv in Agrochemikalien. Forscher nutzen diese Struktur, um neue Pestizide und Herbizide mit verbesserten Sicherheitsprofilen und Wirksamkeit zu entwickeln .

Kosmetikindustrie

Obwohl es nicht direkt in Kosmetika verwendet wird, könnten seine Derivate für die Verwendung als UV-Filter oder Antioxidantien in kosmetischen Formulierungen synthetisiert werden. Die Forschung in diesem Bereich konzentriert sich auf die Verbesserung der Stabilität und Sicherheit von Kosmetikprodukten .

Umweltwissenschaften

In den Umweltwissenschaften könnten die Derivate dieser Verbindung auf ihre Fähigkeit untersucht werden, Schadstoffe aus Wasser oder Boden zu entfernen. Die Forschung könnte die Entwicklung neuer Adsorptionsmaterialien oder den Abbau gefährlicher Substanzen umfassen .

Biologische Aktivität

2,3-Dihydro-1-benzofuran-5-ylmethanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 190.24 g/mol. Its structure features a benzofuran moiety, which is known for various biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The biological activity of this compound appears to be mediated through several mechanisms:

- Cell Signaling Pathways : Similar benzofuran compounds have been shown to interact with key signaling pathways, including those mediated by extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR) .

- Antioxidant Activity : Research indicates that this compound may exhibit antioxidant properties by inhibiting lipid peroxidation and scavenging free radicals. This activity is particularly relevant in neuroprotection .

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial effects against various bacterial and fungal strains, making it a candidate for antibiotic development .

Antioxidant Activity

In vitro studies have shown that this compound can inhibit lipid autoxidation and protect against oxidative stress in cellular models. The compound's ability to scavenge superoxide radicals contributes to its neuroprotective potential .

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi . Its mechanism likely involves disrupting microbial cell membranes or inhibiting essential enzymatic processes.

Anticancer Potential

Preliminary research suggests that this compound may possess anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

Several studies have investigated the biological activity of benzofuran derivatives, including this compound:

- Neuroprotection Study : A study demonstrated that a related benzofuran compound could protect mice from oxidative damage following traumatic brain injury by reducing lipid peroxidation levels .

- Antimicrobial Efficacy : In a comparative study, this compound showed significant inhibition of bacterial growth compared to standard antibiotics, indicating its potential as a new therapeutic agent .

- Anticancer Activity : Research on benzofuran derivatives has revealed their ability to inhibit the growth of ovarian cancer cells in vitro, suggesting that this compound may share similar properties .

Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antioxidant | Inhibits lipid peroxidation | Scavenging free radicals |

| Antimicrobial | Effective against various bacteria and fungi | Disruption of cell membranes or enzymatic inhibition |

| Anticancer | Inhibits cancer cell proliferation | Induction of apoptosis and cell cycle arrest |

Eigenschaften

IUPAC Name |

2,3-dihydro-1-benzofuran-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDNBMXUZGAWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379853 | |

| Record name | 2,3-dihydro-1-benzofuran-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103262-35-7 | |

| Record name | 2,3-dihydro-1-benzofuran-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dihydro-1-benzofuran-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.